Propan-2-yl 4-cyano-5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate
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Overview
Description
ISOPROPYL 4-CYANO-5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE: is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 4-CYANO-5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, this compound may be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism by which ISOPROPYL 4-CYANO-5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- ISOPROPYL 4-CYANO-5-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE
- ISOPROPYL 4-CYANO-5-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE
Uniqueness: The unique combination of functional groups in ISOPROPYL 4-CYANO-5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE provides distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the ethyl group on the phenyl ring, for example, may influence its binding affinity and selectivity for specific molecular targets.
Properties
Molecular Formula |
C28H25N3O3S |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
propan-2-yl 4-cyano-5-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C28H25N3O3S/c1-5-18-10-12-19(13-11-18)24-14-21(20-8-6-7-9-23(20)30-24)26(32)31-27-22(15-29)17(4)25(35-27)28(33)34-16(2)3/h6-14,16H,5H2,1-4H3,(H,31,32) |
InChI Key |
MFVSQUWFLAXIBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC(C)C)C)C#N |
Origin of Product |
United States |
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